BRD3308 -

BRD3308

Catalog Number: EVT-263774
CAS Number:
Molecular Formula: C15H14FN3O2
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BRD3308 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3) [, , , ]. HDACs are a class of enzymes that remove acetyl groups from histones, proteins that package and order DNA. This deacetylation process typically results in transcriptional repression []. By selectively inhibiting HDAC3, BRD3308 can modulate gene expression and influence various cellular processes.

Entinostat

Compound Description: Entinostat is a histone deacetylase inhibitor (HDACi) that selectively targets HDAC1/2. It has been investigated for its potential in resensitizing ovarian cancer cells to poly ADP ribose polymerase inhibitors (PARPi) []. Relevance: Entinostat and BRD3308 are both HDAC inhibitors, but they exhibit different isoform selectivity. While Entinostat primarily targets HDAC1/2, BRD3308 is a more selective inhibitor of HDAC3 []. Both compounds have shown potential in sensitizing cancer cells to PARPi treatment.

Olaparib

Compound Description: Olaparib is a poly ADP ribose polymerase inhibitor (PARPi) commonly used in the treatment of high-grade serous ovarian cancer []. It works by inhibiting the repair of damaged DNA in cancer cells, leading to cell death. Relevance: BRD3308 has been shown to enhance the efficacy of olaparib in PARPi-resistant ovarian cancer cells, suggesting a synergistic effect between these two compounds []. This combination therapy holds promise for overcoming acquired resistance to PARPi treatment.

CI-994

Compound Description: CI-994 is a clinically-used HDAC inhibitor that served as a starting point for the rational design of a series of highly potent and isoform-selective class I HDAC inhibitors, including BRD3308 [].Relevance: By making minimal structural modifications to CI-994, researchers developed BRD3308 and other isochemogenic inhibitors, which allowed for the exploration of the therapeutic potential of targeting specific HDAC isoforms, including HDAC3 [].

SAHA (Vorinostat)

Compound Description: SAHA (suberoylanilide hydroxamic acid), also known as Vorinostat, is a histone deacetylase inhibitor that inhibits HDACs 1–9 with varying potency [].Relevance: SAHA serves as a point of comparison to BRD3308 in terms of their inhibitory profiles against different HDAC isoforms. Unlike the more selective BRD3308, SAHA exhibits broader inhibitory activity against a wider range of HDACs [].

Note: While the provided abstracts mention "inhibitors of HDAC1 and 2" in general [], they do not specifically name any related compounds beyond Entinostat.

Source and Classification

BRD3308 was synthesized at the Broad Institute, achieving a purity greater than 95% . It belongs to the class of compounds known as histone deacetylase inhibitors, specifically targeting HDAC3. This classification is significant as it underscores its role in epigenetic regulation and potential implications in cancer therapy, neurodegenerative diseases, and inflammatory conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of BRD3308 typically involves organic synthesis techniques, including solid-phase peptide synthesis or combinatorial chemistry approaches. Although specific synthetic routes are not extensively detailed in the literature, these methods allow for the creation of derivatives that can modulate the activity of HDAC3 selectively . The compound's design focuses on optimizing interactions with the active site of HDAC3 to enhance its inhibitory potency while minimizing effects on other HDAC family members.

Molecular Structure Analysis

Structure and Data

The molecular structure of BRD3308 includes a core scaffold that facilitates its binding to HDAC3. The specific structural details are crucial for understanding how BRD3308 interacts with its target enzyme, influencing its selectivity and efficacy. While exact structural data such as crystal structures may not be publicly available, computational modeling and docking studies have indicated that BRD3308 binds effectively to the active site of HDAC3, altering its conformation and inhibiting its enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

BRD3308 primarily functions through the inhibition of HDAC3 activity. This inhibition disrupts the normal deacetylation process, leading to increased acetylation of histones and altered gene expression patterns. The compound has been shown to suppress oxidative stress and pyroptosis in macrophages by modulating histone acetylation, which is critical in inflammatory responses . In vitro studies have demonstrated that BRD3308 can alter cellular pathways associated with oxidative stress regulation and apoptosis, highlighting its potential therapeutic effects beyond mere enzyme inhibition .

Mechanism of Action

Process and Data

The mechanism of action for BRD3308 involves binding to the active site of HDAC3, which inhibits its enzymatic activity. This binding alters the conformation of HDAC3, preventing it from deacetylating histones and other substrates. Consequently, this leads to increased histone acetylation levels, particularly at lysine 27 (H3K27Ac), which is associated with enhanced gene expression . The modulation of gene expression by BRD3308 has implications for various biological processes including cell proliferation, differentiation, and apoptosis.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While detailed physical properties such as melting point or solubility are not extensively documented in the available literature, BRD3308's chemical properties are characterized by its high selectivity for HDAC3 compared to other isoforms. The compound's efficacy is underscored by its low IC50 values for HDAC3 relative to other histone deacetylases . Such selectivity is crucial for minimizing off-target effects in therapeutic applications.

Applications

Scientific Uses

BRD3308 has several scientific applications primarily due to its role as an HDAC3 inhibitor. It has been investigated for potential therapeutic roles in:

  • Cancer Therapy: By altering gene expression patterns associated with tumor growth.
  • Inflammatory Diseases: Suppressing macrophage oxidative stress and pyroptosis can mitigate conditions like acute lung injury.
  • Metabolic Disorders: Its ability to preserve pancreatic β-cell function under glucolipotoxic stress suggests a role in diabetes management .
Introduction to BRD3308 as a Pharmacological Agent

BRD3308 (C₁₅H₁₄FN₃O₂; CAS 1550053-02-5) is a small-molecule histone deacetylase (HDAC) inhibitor distinguished by its high selectivity for HDAC3. This compound emerged from efforts to overcome the limitations of pan-HDAC inhibitors, which exhibit significant off-target effects due to non-selective inhibition across multiple HDAC isoforms [1] [7]. BRD3308’s pharmacological profile enables precise targeting of HDAC3-dependent epigenetic pathways implicated in diabetes, oncology, neuroinflammation, and immune regulation. Its mechanism involves zinc ion chelation in the HDAC3 catalytic pocket, leading to increased histone acetylation and reactivation of silenced genes [2] [4].

Historical Development and Discovery of BRD3308

BRD3308 was developed through rational drug design based on the ortho-aminoanilide pharmacophore of CI-994 (tacedinaline), an early HDAC inhibitor. Researchers systematically modified the cap group and linker regions to enhance HDAC3 specificity [7]. Key milestones include:

  • 2015–2016: Identification of the lead compound through high-throughput screening of HDAC3 binding, followed by medicinal chemistry optimization to improve selectivity and metabolic stability [3].
  • 2017: First peer-reviewed publication demonstrating BRD3308’s efficacy in in vivo diabetes models. Wagner et al. reported that BRD3308 prevented diabetes onset in Non-Obese Diabetic (NOD) mice by suppressing pancreatic β-cell apoptosis and enhancing insulin secretion [3].
  • 2020–2023: Expansion into neuroinflammation and oncology research. Studies confirmed BRD3308’s ability to disrupt HIV latency via HDAC3 inhibition and mitigate neuroinflammation in intraventricular hemorrhage models [1] [6].

Table 1: Key Developmental Milestones of BRD3308

YearDevelopment PhaseSignificant Findings
2015Lead OptimizationStructural modifications of CI-994 scaffold enhanced HDAC3 selectivity 23-fold over HDAC1/2
2017Preclinical ValidationPrevented diabetes onset in NOD mice by reducing β-cell apoptosis [3]
2020Mechanism ExpansionDemonstrated latency reversal in HIV-1 via LTR activation [1]
2023Disease Scope ExtensionSuppressed microglial pyroptosis in brain hemorrhage models [6]

Classification Within the HDAC Inhibitor Family

BRD3308 belongs to the class I-selective HDAC inhibitors, specifically targeting HDAC3 within the zinc-dependent HDAC family. Its classification is defined by:

  • Chemical Class: Ortho-aminoanilide (benzamide-type) inhibitor, contrasting with hydroxamate-based pan-inhibitors (e.g., vorinostat) [7] [10].
  • Isoform Selectivity: 23-fold greater potency for HDAC3 (IC₅₀ = 54 nM) versus HDAC1 (IC₅₀ = 1.26 µM) and HDAC2 (IC₅₀ = 1.34 µM) [2] [4].
  • Functional Specificity: Unlike pan-HDAC inhibitors, BRD3308 avoids broad epigenetic disruption, enabling targeted modulation of HDAC3-co-repressor complexes (e.g., NCOR/SMRT) [5] [8].

Table 2: Selectivity Profile of BRD3308 Across Class I HDACs

HDAC IsoformIC₅₀ (nM)Selectivity Ratio vs. HDAC3Biological Role
HDAC3541.0Corepressor complex regulation
HDAC11,26023.3Chromatin remodeling
HDAC21,34024.8Transcriptional repression
HDAC8>10,000>185Telomerase activity modulation

Structural and Chemical Characterization of BRD3308

BRD3308’s molecular structure comprises three domains critical for its selectivity:

  • Zinc-Binding Group (ZBG): Ortho-aminoanilide moiety coordinates the catalytic zinc ion (Zn²⁺) in HDAC3 via bidentate chelation [7].
  • Linker Region: Linear ethylene chain optimally spans the 11 Å HDAC3 substrate channel.
  • Cap Group: 3-Fluoro-4-aminophenyl moiety engages unique HDAC3 surface residues (Asp92 and Phe199) through hydrophobic interactions and hydrogen bonding [7] [8].

Structural determinants of selectivity include:

  • Steric Constraints: Tyr107 in HDAC3 (vs. Ser110 in HDAC1/2) limits access to bulkier inhibitors [7].
  • Residue-Specific Interactions: Asp92 forms a hydrogen bond with the cap group’s amine, while Phe199 enhances hydrophobic contacts [8].
  • Foot Pocket Accommodation: Val13 and Leu29 in HDAC3’s foot pocket favor BRD3308’s fluorophenyl group over HDAC1/2’s Ile13/Ile29 [7].

Table 3: Key Structural Determinants of BRD3308-HDAC3 Interaction

Structural ElementAmino Acid in HDAC3Amino Acid in HDAC1/2Role in Selectivity
Position 92Aspartic acid (Asp92)Glutamic acid (Glu)Hydrogen bonding with cap group
Position 107Tyrosine (Tyr107)Serine (Ser)Steric hindrance for bulky inhibitors
Position 199Phenylalanine (Phe199)Tyrosine (Tyr)Enhanced hydrophobic interactions
Foot PocketVal13, Leu29Ile13, Ile29Optimal accommodation of fluorophenyl cap

Chemical Properties:

  • Molecular Weight: 287.29 g/mol
  • Solubility: Highly soluble in DMSO (57 mg/mL) but insoluble in water/ethanol [4]
  • Structure-Activity Relationship (SAR):
  • Fluorine atom boosts membrane permeability and metabolic stability.
  • Secondary amide linker optimizes zinc-binding affinity and pharmacokinetics [7].

BRD3308 exemplifies structure-driven HDAC3 inhibition, leveraging subtle active-site variations to achieve isoform specificity. This precision enables its application in diseases where HDAC3 dysregulation is pathognomonic, including type 1 diabetes, CREBBP-mutant lymphomas, and neuroinflammatory disorders [3] [5] [6].

Properties

Product Name

BRD3308

IUPAC Name

4-acetamido-N-(2-amino-4-fluorophenyl)benzamide

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

InChI

InChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21)

InChI Key

RRJDFENBXIEAPD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N

Solubility

Soluble in DMSO

Synonyms

BRD 3308; BRD-3308; BRD3308

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.